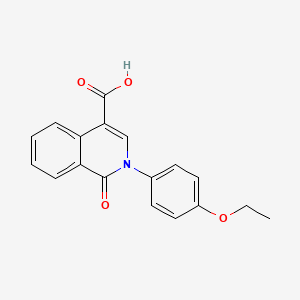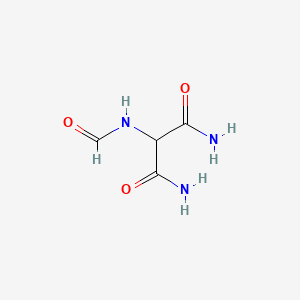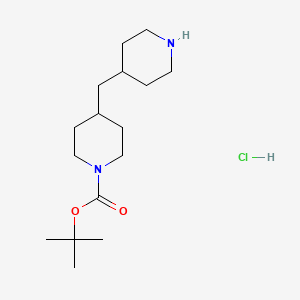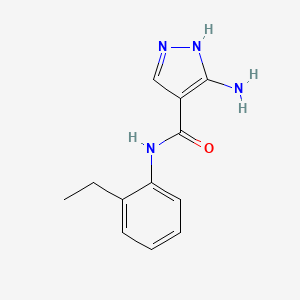
2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is an organic compound with a complex structure that includes an ethoxyphenyl group, a dihydroisoquinoline ring, and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and an appropriate isoquinoline derivative.
Condensation Reaction: The initial step involves a condensation reaction between 4-ethoxybenzaldehyde and the isoquinoline derivative in the presence of a base such as sodium hydroxide.
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the dihydroisoquinoline ring.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carboxylic acid group, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
科学研究应用
2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of 2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
4-Ethoxyphenylacetic acid: Similar structure but lacks the isoquinoline ring.
2-(4-Ethoxyphenyl)acetic acid: Similar structure but with different functional groups.
Uniqueness
2-(4-Ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to the presence of both the ethoxyphenyl group and the dihydroisoquinoline ring, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
属性
分子式 |
C18H15NO4 |
|---|---|
分子量 |
309.3 g/mol |
IUPAC 名称 |
2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-2-23-13-9-7-12(8-10-13)19-11-16(18(21)22)14-5-3-4-6-15(14)17(19)20/h3-11H,2H2,1H3,(H,21,22) |
InChI 键 |
BFGVOSNAMFKVTR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B12501493.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501501.png)


![N-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501524.png)

![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B12501547.png)
![2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12501549.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12501553.png)


![Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate](/img/structure/B12501575.png)
![6-hydroxy-7-isopropyl-9b-methyl-3H,3bH,4H,10H,11H-phenanthro[1,2-c]furan-1,5-dione](/img/structure/B12501583.png)
![Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B12501586.png)
